1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
It is known that this compound can be used as a substrate for the synthesis of many important compounds .
Mode of Action
It is known that it can be used as a substrate to synthesize pyrazole derivatives via Baeyer-Villiger oxidation .
Biochemical Pathways
The synthesized pyrazole derivatives can be used to synthesize a series of orexin receptor dual antagonists , which suggests that it may indirectly influence the orexin signaling pathway.
Result of Action
As it is used as a substrate for the synthesis of pyrazole derivatives , its effects may be indirectly realized through the actions of these derivatives.
Action Environment
It is known that it can cause skin irritation and serious eye irritation , suggesting that safety precautions should be taken when handling this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding the oxime as a product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: The parent compound without the oxime group.
3-Methyl-1H-pyrazole-4-carbaldehyde: A similar compound with a different substitution pattern.
1-Ethyl-3-methyl-1H-pyrazole-4-carboxamide: A derivative with an amide group instead of an oxime.
Uniqueness: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. The oxime group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications. Additionally, the oxime group can interact with biological targets in ways that other functional groups cannot, providing unique opportunities for drug development and biochemical research.
Properties
IUPAC Name |
(NE)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJYOIRAMKJIPW-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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